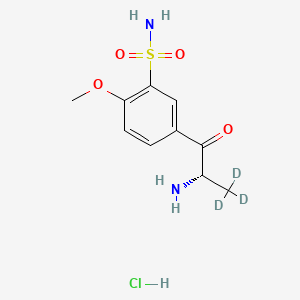

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves reactions between suitable amine and sulfonyl chloride components. For example, compounds derived from 4-methoxyphenethylamine have been synthesized by reacting it with different sulfonyl chlorides in the presence of aqueous sodium carbonate solution, followed by subsequent reactions with various alkyl/aralkyl halides to produce a series of new sulfonamides (Abbasi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis involves computational and spectroscopic methods to determine the geometrical and electronic features of a compound. For instance, the molecular geometry of sulfonamide derivatives has been optimized using methods like Hartree-Fock (HF) and density functional theory (DFT), providing insights into their structural characteristics and potential reactivity (Kotan & Kardaş, 2021).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including cyclizations, substitutions, and condensations, which are essential for modifying their structure and enhancing their biological activities. For instance, the cyclization of N-methoxyethanesulfonamides with hypervalent iodine compounds leads to the formation of dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, can be studied using various analytical techniques. X-ray crystallography, for example, has been used to determine the crystal structures of sulfonamide derivatives, revealing their molecular conformations and supramolecular architectures (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, stability, and interaction with biological targets, are crucial for their potential applications. Docking studies and enzymatic assays can provide insights into their binding affinities and inhibitory activities against specific enzymes or receptors, contributing to the understanding of their mechanism of action (Al-Hourani et al., 2015).

Aplicaciones Científicas De Investigación

Environmental Monitoring and Contaminant Analysis

Research on parabens, which share structural similarities with sulfonamide derivatives, highlights the need for monitoring environmental contaminants. Parabens, used as preservatives in various consumer products, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments efficiently reducing paraben levels, these compounds persist in the environment due to continuous introduction from product use. Such research underscores the importance of developing sensitive analytical methods for detecting environmental contaminants, potentially extending to compounds like 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride (Haman, Dauchy, Rosin, & Munoz, 2015).

Advances in Synthesis and Material Science

Investigations into the synthesis of cyclic compounds containing aminobenzenesulfonamide structures provide valuable insights into the development of novel materials and pharmaceuticals. These studies detail methods for creating multifunctional cycloalkyne agents and polyheterocyclic compounds, demonstrating the versatility of sulfonamide derivatives in synthetic organic chemistry and potential applications in creating new materials or drugs with enhanced properties (Kaneda, 2020).

Photodynamic Therapy Enhancements

In the field of photodynamic therapy (PDT), research into pretreatment methods to enhance protoporphyrin IX accumulation represents a critical area of study. This includes investigating the effects of various compounds on the skin's ability to absorb topically applied agents for improved clinical outcomes in PDT. Such research may inform future studies on enhancing the delivery and efficacy of treatments involving sulfonamide derivatives or related compounds in clinical settings (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Electromembrane Desalination of Amino Acid Solutions

The desalination of amino acid solutions via electromembrane processes highlights the significance of research on membrane technologies and their application in processing amino acids, which could extend to the purification or separation processes involving sulfonamide derivatives. This area of research emphasizes the potential for innovative membrane technologies to improve the efficiency of biochemical processes, including the separation and purification of complex organic molecules (Eliseeva & Kharina, 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the compound is a labeled analogue of l-alanine , which plays a crucial role in protein synthesis and other metabolic processes.

Mode of Action

As a labeled analogue of l-alanine , it may interact with its targets in a similar manner. L-Alanine is involved in the transfer of nitrogen from peripheral tissue to the liver, aiding in the metabolism of organic acids .

Biochemical Pathways

The compound likely participates in the same biochemical pathways as L-Alanine . These include protein synthesis and the Alanine Cycle, where it helps transport nitrogen from muscles to the liver. In the liver, the nitrogen is converted into urea and excreted from the body .

Pharmacokinetics

L-Alanine is known to be readily absorbed and distributed throughout the body, participating in various metabolic processes before being excreted as urea .

Result of Action

As a labeled analogue of l-alanine, it may be used in research to track and study the metabolic processes involving l-alanine .

Action Environment

Factors such as temperature, ph, and the presence of other metabolites can generally impact the efficacy and stability of biochemical compounds .

Propiedades

IUPAC Name |

5-[(2S)-2-amino-3,3,3-trideuteriopropanoyl]-2-methoxybenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H/t6-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTBHJKEELYVGI-UPBCFZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)